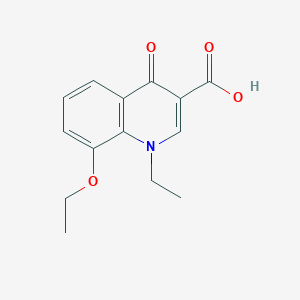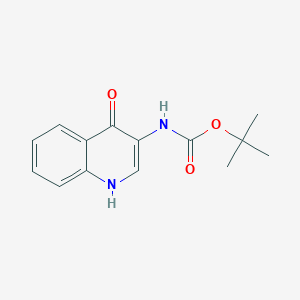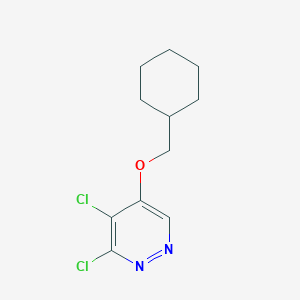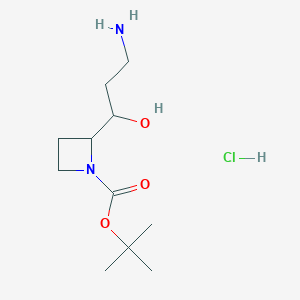![molecular formula C17H15NS B11854903 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a naphthalene moiety fused to a tetrahydrothieno[3,2-C]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide . This reaction forms a chalcone intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for better efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: For example, the reaction with chloroacetyl chloride to form chloroacetate derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the naphthalene or thieno[3,2-C]pyridine rings.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for substitution reactions and various oxidizing or reducing agents for modifying functional groups. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as chloroacetates and other functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising anti-proliferative activity against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with various biological targets make it useful for studying enzyme inhibition and other biochemical processes.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
- 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
- 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific fusion of a naphthalene moiety with a tetrahydrothieno[3,2-C]pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and material sciences.
Propiedades
Fórmula molecular |
C17H15NS |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C17H15NS/c1-2-6-13-12(4-1)5-3-7-14(13)17-15-9-11-19-16(15)8-10-18-17/h1-7,9,11,17-18H,8,10H2 |
Clave InChI |
YDHUUAGOQOTWRP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1SC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)



amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)



![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)

![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)
